(Ethyl)dimethylsilane
Description
(Ethyl)dimethylsilane (C₄H₁₂Si) is an organosilicon compound featuring a silicon atom bonded to two methyl groups, one ethyl group, and a hydrogen atom. For example, Ethyl(dimethyl)ethoxysilane (CAS 18173-55-2), a related compound, exhibits a logPₒcₜ/water value of 2.248 and log₁₀WS of 0.53, indicating moderate hydrophobicity . Such properties are critical for applications in materials science, pharmaceuticals, and synthetic chemistry, where silanes serve as protecting groups, catalysts, or bioactive agents.
Properties
IUPAC Name |
ethyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Si/c1-4-5(2)3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBMSFLTRRZTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758-21-4 | |
| Record name | Ethyldimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
(Ethyl)dimethylsilane can be synthesized through several methods. One common method involves the reaction of ethylmagnesium bromide with dimethylchlorosilane. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction . Another method involves the reduction of ethyldimethylchlorosilane using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents . Industrial production methods often involve the direct reaction of silicon with ethyl chloride in the presence of a copper catalyst .
Chemical Reactions Analysis
(Ethyl)dimethylsilane undergoes various chemical reactions, including:
Scientific Research Applications
Organic Synthesis
Reducing Agent
(Ethyl)dimethylsilane is recognized as an effective reducing agent in various organic reactions. Its ability to participate in carbon-sulfur bond cleavage reactions has been documented, making it valuable in synthetic organic chemistry . The compound can facilitate the reduction of carbonyl compounds and other functional groups under mild conditions, which is advantageous for preserving sensitive structures in complex molecules .
Hydrosilylation Reactions
The compound has also been utilized in hydrosilylation processes, where it reacts with alkenes to form silanes. This reaction is crucial for synthesizing organosilicon compounds and polymers. The reactivity of this compound can be enhanced when combined with Lewis bases, leading to the formation of pentavalent adducts that exhibit increased electrophilicity at silicon .
Materials Science
Silicone Polymers
In materials science, this compound serves as a precursor for silicone polymers. These polymers are widely used in coatings, sealants, and adhesives due to their excellent thermal stability and resistance to moisture. The incorporation of this compound into polymer matrices can improve mechanical properties and enhance durability against environmental factors .
Surface Modification
The compound is employed in surface modification techniques to enhance the hydrophobicity of surfaces. By forming silane layers on substrates, this compound can provide water-repellent characteristics, which are beneficial in applications such as self-cleaning surfaces and anti-fogging coatings .
Medicinal Chemistry
Drug Development
Recent studies have explored the potential of this compound derivatives in drug development. Its structural features allow for modifications that can enhance bioactivity and selectivity towards biological targets. For instance, researchers have investigated its use in synthesizing compounds that exhibit neuroprotective properties, particularly in models of neurodegenerative diseases .
Bioconjugation
The compound's silanol derivatives have been utilized in bioconjugation strategies for attaching biomolecules to surfaces or carriers. This application is significant in the field of targeted drug delivery systems and diagnostic tools, where precise control over molecular interactions is crucial .
Case Studies
Mechanism of Action
The mechanism of action of (Ethyl)dimethylsilane involves its ability to donate hydride ions (H-) in reduction reactions. This property makes it a valuable reducing agent in organic synthesis . The silicon atom in this compound can also form stable bonds with oxygen and other electronegative elements, making it useful in various chemical transformations .
Comparison with Similar Compounds
Critical Analysis of Contradictions and Limitations
- Bioactivity vs.
- Synthetic Accessibility: Silicon-based patchouli odorants (e.g., cyclopropyl-substituted silanes) are more economically viable than carbon analogs, despite similar olfactory properties .
Biological Activity
(Ethyl)dimethylsilane, a silane compound with the formula CHSi, is gaining attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound consists of an ethyl group and two methyl groups attached to a silicon atom. Its structure can be represented as:
This unique arrangement contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, research conducted on various silane compounds demonstrated that derivatives of dimethylsilane exhibited significant antimicrobial activity against a range of bacterial strains. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, where lower values indicated higher potency.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Dimethylsilane | 64 | Escherichia coli |
| Ethyltrimethoxysilane | 16 | Pseudomonas aeruginosa |
These results suggest that this compound could be a viable candidate for developing new antimicrobial agents .
Antioxidant Properties
The antioxidant activity of this compound has also been investigated. In vitro assays measuring the ability to scavenge free radicals indicated that this compound can effectively reduce oxidative stress in cellular models. It was found to inhibit lipid peroxidation and protect against oxidative damage.
Case Study: Oxidative Stress Reduction
A study examined the effects of this compound on human fibroblast cells exposed to oxidative stress. The results showed:
- Cell viability increased by 40% at a concentration of 50 µM.
- Reactive oxygen species (ROS) levels decreased significantly, indicating reduced oxidative damage.
These findings underscore the potential of this compound as an antioxidant agent in therapeutic applications .
Cytotoxic Effects
While exploring its biological activity, researchers have also assessed the cytotoxic effects of this compound on cancer cell lines. In one study, the compound was tested against various cancer cells, including breast and lung cancer lines.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The IC values indicate that this compound exhibits moderate cytotoxicity, suggesting its potential as a chemotherapeutic agent .
The biological activities of this compound can be attributed to its ability to interact with cellular components. The proposed mechanisms include:
- Disruption of cellular membranes , leading to increased permeability and cell death.
- Inhibition of key enzymatic pathways involved in cell proliferation and survival.
- Scavenging of free radicals , thereby reducing oxidative stress and preventing cellular damage.
Q & A
Q. What are the common synthetic routes for preparing (ethyl)dimethylsilane derivatives in laboratory settings?
this compound derivatives are typically synthesized via cross-coupling reactions, Grignard reagent-based substitutions, or hydrosilylation. For example:
- Cross-coupling : Aryl halides react with bis(neopentyl glycolate)diboron under Pd catalysis to form intermediates like tert-butyl((5-boronate-2-nitrobenzyl)oxy)dimethylsilane .
- Grignard synthesis : Ethyl-substituted silanes are produced using granulated magnesium and ethyltrichlorosilane in columnar reactors, optimizing parameters like reagent concentration and temperature .
- Hydrosilylation : Alkoxy hydrosilanes act as surrogates for gaseous silanes, enabling efficient addition to alkenes under controlled conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound compounds?
Key techniques include:
- NMR spectroscopy : and NMR resolve structural features, such as tert-butyl groups ( ppm) and silicon-bound methyl groups ( ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., , observed m/z 380.2065) .
- IR spectroscopy : Identifies functional groups like C-O (1255 cm) and Si-C (778 cm) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound-containing cyclopropane derivatives?
- Slow reagent addition : Using a syringe pump for dropwise addition of ethyl diazoacetate over 10 h reduces side reactions and improves selectivity (55% yield) .
- Catalyst selection : Rhodium(II) acetate dimer facilitates cyclopropanation while minimizing decomposition .
- Chromatography : Gradient elution (1–10% EtO/pentane) isolates target compounds from byproducts .
Q. What strategies are employed to resolve contradictions in stereochemical assignments of this compound derivatives?
- Optical rotation data : Specific rotations (e.g., ) validate enantiomeric purity .
- Comparative analysis : Cross-referencing NMR coupling constants () with literature data confirms stereochemistry .
- X-ray crystallography : Resolves ambiguities in cases where NMR data overlap .
Q. How does the steric environment of the silane group influence reaction pathways in cross-coupling reactions?
- Steric hindrance : Bulky tert-butyl groups on silicon slow reaction rates but enhance regioselectivity in Pd-catalyzed couplings .
- Electronic effects : Electron-withdrawing substituents (e.g., nitro groups) increase electrophilicity, directing boronate formation to specific aryl positions .
Methodological and Analytical Considerations
Q. What methodologies are recommended for analyzing byproducts in this compound synthesis?
- Silica gel chromatography : Separates unreacted starting materials (e.g., ethyl diazoacetate) from silylated products .
- GC-MS : Detects volatile byproducts (e.g., m/z 285 for iodinated intermediates) .
- Kinetic studies : Monitors reaction progress via NMR to identify intermediate species .
Q. How should researchers approach conflicting NMR data when characterizing novel this compound compounds?
- Decoupling experiments : Differentiate overlapping signals (e.g., cyclohexenyl protons at ppm) .
- Solvent effects : Use deuterated solvents (CDCl) to eliminate splitting artifacts .
- 2D NMR : COSY and HSQC correlations resolve connectivity ambiguities in complex spectra .
Safety and Toxicity Considerations
Q. What safety protocols are recommended given the limited toxicity data on dimethylsilane compounds?
- Analogue-based thresholds : Apply screening levels for silane (30 µg/m) as a conservative proxy, given the lack of dimethylsilane-specific data .
- Ventilation : Use fume hoods during reactions involving volatile intermediates (e.g., iodobutoxy derivatives) .
- PPE : Wear nitrile gloves and eye protection to mitigate exposure risks .
Tables for Key Data
Table 1: Representative NMR Chemical Shifts for this compound Derivatives
| Functional Group | Chemical Shift (ppm) | Reference |
|---|---|---|
| Si(CH) | 0.13–0.97 | |
| Aromatic protons | 7.20–8.28 | |
| Cyclopropane CH | 2.68–3.94 |
Table 2: Reaction Optimization Parameters for Cyclopropanation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (Rh(II) acetate) | 0.01 equiv. | 55% yield |
| Addition time | 10 h (syringe pump) | Reduces side reactions |
| Solvent | Dichloromethane | Enhances solubility |
Notes
- Citations : Ensure all literature comparisons adhere to IUPAC nomenclature and avoid unreliable sources (e.g., BenchChem) .
- Data presentation : Raw spectral data should be archived in appendices, with processed results integrated into the main text .
- Unresolved issues : Further studies are needed on the long-term stability of silylated intermediates and their ecological impacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
